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Compound of Interest

2-Chloro-1,4-
Compound Name: o
bis(trifluoromethyl)benzene

Cat. No.: B1330910

An In-depth Technical Guide to 2-Chloro-1,4-bis(trifluoromethyl)benzene

Introduction

2-Chloro-1,4-bis(trifluoromethyl)benzene is a fluorinated aromatic compound of significant
interest to the chemical, pharmaceutical, and agrochemical industries. Its unique substitution
pattern, featuring a chlorine atom and two powerful electron-withdrawing trifluoromethyl (CF3)
groups on a benzene ring, imparts a distinct set of physical and chemical properties. These
characteristics make it a highly valuable and versatile building block in organic synthesis,
particularly in the development of novel active pharmaceutical ingredients (APIs) and advanced
materials.

The trifluoromethyl group is a well-established bioisostere for other chemical moieties and is
known to dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile by
enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Similarly, the strategic
incorporation of chlorine atoms is a common tactic in medicinal chemistry to modulate
electronic properties and improve drug efficacy.[3][4] This guide, intended for researchers,
chemists, and drug development professionals, provides a comprehensive overview of the core
physical properties, safety protocols, synthesis logic, and strategic applications of 2-Chloro-
1,4-bis(trifluoromethyl)benzene.

Physicochemical and Spectroscopic Profile
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Precise characterization is the foundation of all chemical research and development. The
identity and purity of 2-Chloro-1,4-bis(trifluoromethyl)benzene are established through a
combination of its physical constants and spectroscopic data.

Core Physical Properties

The fundamental physical data for 2-Chloro-1,4-bis(trifluoromethyl)benzene (CAS No: 328-
91-6) are summarized below. It is important to note that while data for this specific isomer is
available, properties like boiling point and density are often reported for related isomers or can
be predicted. For context, the boiling point of the related 1,3-bis(trifluoromethyl)benzene is
approximately 120 °C, and its density is 1.514 g/cm3 at 25 °C.[5]

Property Value Source
CAS Number 328-91-6

Molecular Formula CsHsClFe

Molecular Weight 248.55 g/mol (Calculated)
Appearance Colorless to pale yellow liquid [61[7]

Odor Aromatic [7]

o Low solubility in water; soluble
Solubility _ _ [6]
in organic solvents
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Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and assessing the purity of the
compound. While a specific, dedicated spectrum for 2-Chloro-1,4-
bis(trifluoromethyl)benzene is not provided in the search results, a typical analytical profile
would include:

e 1H NMR: The proton NMR spectrum is expected to be complex due to the asymmetrical
substitution. The three aromatic protons would appear as distinct multiplets in the aromatic
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region (typically o 7.0-8.0 ppm), with coupling patterns influenced by their positions relative
to the chlorine and CFs groups.

e 13C NMR: The carbon spectrum would show eight distinct signals corresponding to each
carbon atom in the molecule. The carbons attached to the trifluoromethyl groups would
appear as quartets due to C-F coupling.

e 19F NMR: The fluorine NMR would show two singlets of equal integration, confirming the
presence of two distinct trifluoromethyl groups.

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*) and a
characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence
of a single chlorine atom. Fragmentation patterns would likely involve the loss of Cl, F, and
CFs radicals.

« Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands in the
1100-1400 cm~1 region, characteristic of C-F stretching vibrations from the CFs groups.
Aromatic C-H and C=C stretching bands would also be present.

Safety, Handling, and Storage

As a halogenated aromatic compound, 2-Chloro-1,4-bis(trifluoromethyl)benzene requires
careful handling to ensure laboratory safety. The safety profile is analogous to other flammable
and irritant chlorotrifluoromethylbenzene derivatives.[5]

H | Identificati | Classificati

Precautionary Statements

Hazard Class GHS Classification

(Examples)

. o H226: Flammable liquid and

Flammability Flammable Ligquid (Category 3)

vapour.[5]
Skin Irritation Skin Irritant (Category 2) H315: Causes skin irritation.[5]

o Serious Eye Irritation H319: Causes serious eye
Eye Irritation o
(Category 2A) irritation.[5]

) o Specific Target Organ Toxicity -  H335: May cause respiratory
Respiratory Irritation ) o
Single Exposure (Category 3) irritation.[5]
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Safe Handling and Personal Protective Equipment (PPE)

A rigorous, self-validating safety workflow is essential when working with this substance.

Preparation & Engineering Controls Personal Protective Equipment (PPE)

[Work in Chemical Fume HOOD GVear Chemical Safety Goggles (ENlGGD
[Ensure Eyewash & Safety Shower Access] [Wear Nitrile or Neoprene GIovea
Gemove Ignition Sources (Heat, Sparksa GVear Flame-Retardant Lab Coaa

l Handling Protocol l

Ground/Bond Containers to Prevent Static Discharge

:

Use Non-Sparking Tools

:

Avoid Inhalation of Vapors

:

Avoid Contact with Skin and Eyes

Storage 4Disposal

Store in Tightly Closed Container

:

Keep in Cool, Dry, Well-Ventilated Area

:

Dispose via Approved Waste Facility
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Caption: Self-validating safety workflow for handling halogenated aromatics.

First Aid Measures

 In case of skin contact: Immediately remove all contaminated clothing. Rinse skin thoroughly
with water/shower. If irritation persists, seek medical attention.[8]

 In case of eye contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[9]

« If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration
and seek medical attention.[9]

« If swallowed: Do NOT induce vomiting. Immediately make the victim drink water (two glasses
at most) and consult a physician.[9]

Synthesis and Reactivity Overview

The synthesis of bis(trifluoromethyl)benzene derivatives often begins with the corresponding
xylene isomer. The general strategy involves the exhaustive chlorination of the methyl groups
followed by fluorination.

General Synthesis Pathway

The industrial production of compounds like 2-Chloro-1,4-bis(trifluoromethyl)benzene
typically follows a multi-step process that leverages halogen exchange chemistry. A plausible,
generalized pathway starts from 2-chloro-p-xylene.

» Radical Chlorination: The methyl groups of 2-chloro-p-xylene are converted to
trichloromethyl (-CCls) groups through radical chlorination, often initiated by UV light or a
chemical initiator at high temperatures.[10] This step yields 2-Chloro-1,4-
bis(trichloromethyl)benzene.

e Halogen Exchange (Fluorination): The resulting hexachloro compound is then treated with a
fluorinating agent, such as anhydrous hydrogen fluoride (HF), often in the presence of a
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catalyst. This step substitutes the chlorine atoms with fluorine to form the two trifluoromethyl
groups.[11]

Caption: Generalized synthetic route to 2-Chloro-1,4-bis(trifluoromethyl)benzene.

Chemical Reactivity

The benzene ring is highly deactivated due to the strong electron-withdrawing effects of the two
CFs groups and the chlorine atom. This deactivation makes it resistant to typical electrophilic
aromatic substitution reactions. However, the compound can patrticipate in nucleophilic
aromatic substitution (SnAr) reactions, where a strong nucleophile displaces the chlorine atom,
a process facilitated by the electron-withdrawing substituents.

Applications in Drug Discovery and Medicinal
Chemistry

The true value of 2-Chloro-1,4-bis(trifluoromethyl)benzene lies in its role as a strategic
building block for creating complex molecules with desirable pharmacological properties. The
trifluoromethyl and chloro substituents are not mere decorations; they are powerful tools for
fine-tuning the biological activity of a drug candidate.

The Role of Trifluoromethyl Groups in Pharmaceuticals

Incorporating one or more CFs groups is a cornerstone of modern drug design for several
reasons:[2]

o Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a
metabolically labile group (like a methyl group) with a CFs group can block oxidative
metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

« Increased Lipophilicity: The CFs group is highly lipophilic, which can improve a drug's ability
to cross cell membranes and reach its target. This is crucial for oral bioavailability and
penetration of the blood-brain barrier.[1]

o Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CFs group can
significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization
state of the drug at physiological pH and affecting its solubility and receptor binding.
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» Improved Binding Affinity: The CFs group can engage in unique non-covalent interactions
(e.g., dipole-dipole, orthogonal multipolar interactions) within a protein's binding pocket,
potentially leading to higher potency.

The Strategic Importance of the Chloro Substituent

The chlorine atom also plays a critical role. It is found in over 250 FDA-approved drugs and
serves multiple purposes:[3]

» Electronic Modulation: As an electron-withdrawing group, it influences the reactivity and
electronic distribution of the aromatic ring.

» Steric Control: It provides steric bulk that can orient the molecule correctly for optimal target
engagement or block unwanted metabolic pathways.

o Synthetic Handle: It serves as a reactive site for further functionalization, typically via cross-
coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular
architectures.

ﬁ-chIoro-1,4-bis(trif|uoromethyl)benzenq

o gows | Clatom
i
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Click to download full resolution via product page

Caption: Structure-activity relationship of key functional groups.

Conclusion

2-Chloro-1,4-bis(trifluoromethyl)benzene is more than a simple chlorinated aromatic; it is a
sophisticated chemical intermediate engineered for high performance in synthesis. Its physical
properties, combined with the powerful electronic and steric influence of its substituents, make
it an enabling tool for medicinal chemists and material scientists. A thorough understanding of
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its characteristics, safe handling protocols, and reactivity is paramount for leveraging its full
potential in the design and creation of next-generation pharmaceuticals and functional
materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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